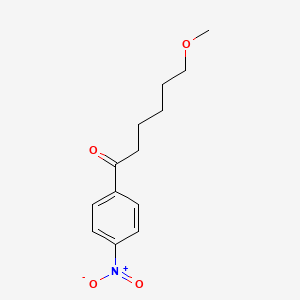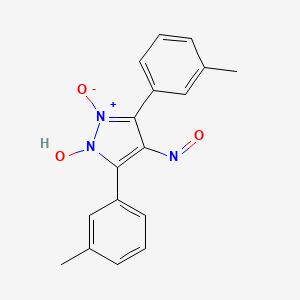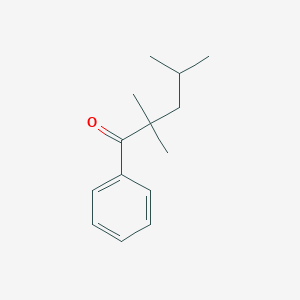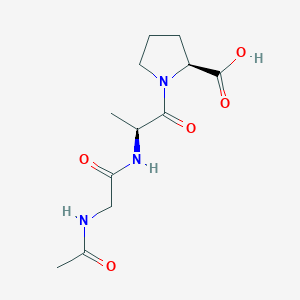
6-Methoxy-1-(4-nitrophenyl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-(4-nitrophenyl)hexan-1-one is an organic compound with the molecular formula C13H17NO4 It contains a methoxy group, a nitrophenyl group, and a hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 6-methoxyhexan-1-one.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and 6-methoxyhexan-1-one in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as distillation or crystallization, are employed.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-(4-nitrophenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-Methoxy-1-(4-aminophenyl)hexan-1-one.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 6-Methoxy-1-(4-aminophenyl)hexan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-(4-nitrophenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-(4-aminophenyl)hexan-1-one: A reduced derivative with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: A precursor used in the synthesis of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one.
6-Methoxyhexan-1-one: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61493-14-9 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
6-methoxy-1-(4-nitrophenyl)hexan-1-one |
InChI |
InChI=1S/C13H17NO4/c1-18-10-4-2-3-5-13(15)11-6-8-12(9-7-11)14(16)17/h6-9H,2-5,10H2,1H3 |
InChI-Schlüssel |
PXSLNRQFXCFEAY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)

![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)



![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)


